molecular formula C20H22N2O3 B4397253 3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE

3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE

Cat. No.: B4397253
M. Wt: 338.4 g/mol
InChI Key: UEUPEEPZPULCIN-UHFFFAOYSA-N
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Description

3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a morpholinocarbonyl group and two methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE typically involves the following steps:

    Formation of the Benzamide Core: The benzamide core can be synthesized through the reaction of 3,4-dimethylbenzoic acid with thionyl chloride to form the corresponding acid chloride, followed by reaction with aniline to yield 3,4-dimethyl-N-phenylbenzamide.

    Introduction of the Morpholinocarbonyl Group: The morpholinocarbonyl group is introduced by reacting the benzamide intermediate with morpholine and a suitable coupling agent such as dicyclohexylcarbodiimide (DCC) under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The methyl groups can be oxidized to form corresponding carboxylic acids.

    Reduction: The carbonyl group can be reduced to form alcohol derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly employed.

    Substitution: Halogenation can be achieved using reagents like bromine (Br₂) or chlorine (Cl₂) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: 3,4-dimethylbenzoic acid derivatives.

    Reduction: Alcohol derivatives of the benzamide.

    Substitution: Halogenated benzamide derivatives.

Scientific Research Applications

3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE involves its interaction with molecular targets such as enzymes or receptors. The morpholinocarbonyl group can enhance binding affinity to specific proteins, leading to modulation of their activity. This compound may also interfere with cellular pathways, resulting in therapeutic effects such as inhibition of cancer cell proliferation.

Comparison with Similar Compounds

Similar Compounds

    3,4-Dimethylbenzamide: Lacks the morpholinocarbonyl group, resulting in different chemical properties and biological activities.

    N-Phenylbenzamide: Lacks the methyl groups and morpholinocarbonyl group, leading to distinct reactivity and applications.

    Morpholinocarbonyl derivatives: Compounds with similar morpholinocarbonyl groups but different core structures, exhibiting varied biological activities.

Uniqueness

3,4-DIMETHYL-N-[2-(MORPHOLINOCARBONYL)PHENYL]BENZAMIDE is unique due to the combination of its benzamide core with the morpholinocarbonyl group and methyl substitutions. This unique structure imparts specific chemical reactivity and potential biological activities that are distinct from other related compounds.

Properties

IUPAC Name

3,4-dimethyl-N-[2-(morpholine-4-carbonyl)phenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-14-7-8-16(13-15(14)2)19(23)21-18-6-4-3-5-17(18)20(24)22-9-11-25-12-10-22/h3-8,13H,9-12H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEUPEEPZPULCIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=CC=C2C(=O)N3CCOCC3)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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